N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a unique combination of heterocyclic substituents. Its structure includes:
- A sulfonamide group attached to a benzene ring substituted with a 2-methyloxazol-4-yl moiety at the para position.
- An ethyl chain bearing furan-2-yl, thiophen-2-yl, and hydroxyl groups at the β-carbon.
Its synthesis likely involves multi-step reactions, including sulfonylation, nucleophilic substitution, and heterocyclic coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-14-22-17(12-27-14)15-6-8-16(9-7-15)29(24,25)21-13-20(23,18-4-2-10-26-18)19-5-3-11-28-19/h2-12,21,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXOTQLLZIFTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that incorporates multiple heterocyclic structures, including furan, thiophene, and oxazole. This compound's unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry.
The compound has a molecular formula of and a molecular weight of approximately 319.4 g/mol. Its structure allows for various interactions with biological targets, particularly through the sulfonamide group and the aromatic rings.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with target proteins, while the furan and thiophene rings may engage in π-π stacking interactions or hydrophobic contacts. Such interactions could modulate various cellular pathways, influencing biological responses.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:
- Antimicrobial Activity : Many sulfonamides are known for their antimicrobial properties. Preliminary studies suggest that this compound may also possess antibacterial effects, potentially inhibiting the growth of specific bacterial strains.
- Antiviral Properties : Similar compounds have been investigated for their antiviral activities, particularly against viruses like SARS-CoV-2. The structural components may facilitate binding to viral proteases or other essential proteins involved in the viral life cycle.
- Anti-inflammatory Effects : Compounds containing furan and thiophene rings have shown promise in reducing inflammation in various models, suggesting that this compound might also exert anti-inflammatory effects through modulation of cytokine production or inhibition of inflammatory pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiviral Study : A study on derivatives of furan-based compounds demonstrated significant inhibitory effects on SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 µM for certain analogs . This suggests that similar mechanisms might be applicable to this compound.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| F8-B6 | 1.57 | Mpro inhibitor |
| F8-B22 | 1.55 | Mpro inhibitor |
Research Findings
Recent investigations into structurally similar compounds highlight the importance of specific functional groups in determining biological activity:
- Structure-Activity Relationship (SAR) : The presence of the thiourea linker in related compounds was crucial for maintaining inhibitory potency against Mpro . This finding suggests that modifications in the structure could significantly impact the biological efficacy of this compound.
- Cytotoxicity Assessments : In vitro studies have shown that certain derivatives exhibit low cytotoxicity at concentrations exceeding 100 µM, indicating a favorable safety profile for further development .
Scientific Research Applications
Antimicrobial Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has shown promising antimicrobial properties against various bacterial strains. Studies indicate:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 250 |
The mechanism of action appears to involve inhibition of protein synthesis and interference with nucleic acid production, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, showing potential in inhibiting albumin denaturation and reducing inflammation markers in vitro. This suggests its utility in developing therapies for inflammatory diseases.
Anticancer Potential
Research indicates that the compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. Further studies are needed to elucidate its efficacy against specific cancer types.
Industrial Applications
In addition to its biological relevance, this compound can be utilized as a building block for synthesizing more complex molecules in organic synthesis. Its diverse functional groups make it suitable for developing new materials, such as polymers or coatings, due to its unique chemical properties.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
-
Antimicrobial Studies: A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option for resistant bacterial infections.
- Reference:
- Anti-inflammatory Mechanisms: Research focused on the compound's ability to inhibit inflammatory pathways, suggesting mechanisms that could be targeted in therapeutic development.
- Anticancer Activity: Investigations into the compound's effects on cancer cell lines showed promising results in reducing cell viability and inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The target compound’s structural uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with key analogs:
Key Observations:
Heterocyclic Diversity: The target compound’s 2-methyloxazol-4-yl group distinguishes it from analogs with benzothiazole () or benzo[c][1,2,5]thiadiazole (). The furan-2-yl and thiophen-2-yl groups introduce planar, aromatic moieties that could influence solubility and stacking interactions. In contrast, furan-3-yl () alters steric and electronic profiles .
Substitution Effects: Electron-Withdrawing Groups: The 3-chloro and 4-methoxy substituents in ’s compound may reduce electron density on the benzene ring, affecting reactivity in electrophilic substitution reactions .
Physicochemical Properties
- Solubility: The hydroxyl and sulfonamide groups in the target compound likely enhance water solubility compared to non-polar analogs (e.g., ’s tert-butyl derivatives). However, the hydrophobic furan/thiophene rings may counterbalance this, reducing aqueous solubility .
- Thermal Stability : Thiophene-containing compounds (–12) generally exhibit higher thermal stability due to sulfur’s electron-delocalizing effects, whereas oxazoles may decompose at lower temperatures .
Q & A
Q. What experimental strategies optimize the synthesis of this sulfonamide derivative?
- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) to enhance yields of the hydroxyethyl intermediate. For example, using polar aprotic solvents like DMF can stabilize intermediates during nucleophilic substitution reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate stereoisomers. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation . Flow-chemistry techniques, such as continuous-flow reactors, may improve reproducibility and scalability while integrating Design of Experiments (DoE) principles for parameter optimization .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to verify the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and oxazole (δ 7.8–8.2 ppm) protons. The sulfonamide NH proton typically appears as a broad singlet (δ 10–12 ppm) .
- IR : Confirm sulfonamide S=O stretching vibrations (1320–1160 cm) and hydroxyl (O–H) absorption (3200–3600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular weight (C _{21}N _{5}S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for the hydroxyethyl group?
- Methodological Answer : X-ray crystallography is definitive for determining absolute stereochemistry. For example, in analogous sulfonamides, crystal structures reveal intramolecular hydrogen bonding between the hydroxyl group and sulfonamide oxygen, stabilizing specific conformers . If crystallography is impractical, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times with racemic standards. Computational methods (DFT) can predict energetically favorable diastereomers by modeling hydrogen-bonding networks and steric interactions .
Q. What computational approaches predict the compound’s biological activity and electronic properties?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Prioritize docking poses where the oxazole moiety interacts with hydrophobic pockets, and the sulfonamide forms hydrogen bonds with catalytic residues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, the electron-rich furan and thiophene rings may enhance charge-transfer interactions in enzyme inhibition .
Q. How do substituents (e.g., 2-methyloxazole) influence metabolic stability and lipophilicity?
- Methodological Answer : Perform logP measurements (shake-flask method) to quantify lipophilicity. The methyl group on oxazole increases hydrophobicity, potentially improving membrane permeability. For metabolic studies, incubate the compound with liver microsomes and monitor degradation via LC-MS. Compare half-life () with analogs lacking the methyl group to isolate its effect .
Q. What strategies address conflicting data in reaction mechanism studies?
- Methodological Answer : Use isotopic labeling (e.g., ) to trace hydroxyl group formation. Kinetic isotope effects (KIE) can distinguish between SN1 and SN2 pathways. For example, a primary KIE () suggests a concerted mechanism. Additionally, in situ IR spectroscopy can detect transient intermediates (e.g., oxonium ions) during acid-catalyzed cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
